Negsehisandrin G
Description
Negsehisandrin G (CAS: 1023744-69-5) is a lignan derivative isolated from Schisandra species, notably used in traditional medicine for its hepatoprotective and antioxidant properties. Its molecular formula is C₂₈H₃₆O₇, with a molecular weight of 484.58 g/mol . Structurally, it features an angeloyl group attached to a dibenzocyclooctene skeleton, classified as Angeloyl-(+)-gomisin K3 . The compound is commercially available as a high-purity reference standard (HPLC ≥95%) in quantities ranging from 5 mg to 25 mg, requiring storage at 2–8°C .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHZJYWMDAZSA-KNUIFBHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC(=C(C(=C32)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromatographic Conditions
HPLC-DAD systems (e.g., Agilent 1260) with C18 columns (4.6 × 250 mm) are employed for lignan separation:
| Parameter | Specification |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.8 mL/min |
| Mobile Phase | Methanol (A) and Water (B), gradient |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 μL |
Gradient Program :
-
0–20 min: 45–50% A
-
20–30 min: 50–70% A
-
30–60 min: 70–100% A
Lignan Identification
This compound is identified by comparing retention times and UV spectra with authenticated standards. Calibration curves for lignans, including this compound, exhibit linearity (R² > 0.999) across 40–200 μg/mL:
| Compound | Linear Equation | R² | LOD (μg/mL) |
|---|---|---|---|
| This compound | y = 2E+06x −10.867 | 0.9999 | 2.22 |
| γ-Schizandrin B | y = 2E+06x −13.349 | 0.9999 | 8.32 |
Cytotoxicity and Biocompatibility Assessment
Prior to pharmacological studies, cytotoxicity is evaluated using HepG2 hepatoma cells:
-
MTT Assay Protocol : Cells treated with SCE (60–1,000 μg/mL) for 24 hours show no significant cytotoxicity (p > 0.05).
-
Outcome : SCE concentrations ≤500 μg/mL are deemed safe for cellular studies, ensuring this compound’s therapeutic potential.
Quantification and Quality Control
Sample Preparation
Statistical Validation
Data are analyzed using SPSS 15.0 with ANOVA and t-tests (p < 0.05 significance threshold). Relative lipid content in SCE-treated cells shows a 40% reduction compared to controls.
Pharmacological Relevance and Mechanisms
This compound contributes to SCE’s activation of farnesoid X receptor (FXR) signaling, a key regulator of lipid metabolism:
-
Luciferase Assay : SCE (500 μg/mL) enhances FXR activity by 2.5-fold in HepG2 cells.
-
Western Blotting : Downregulation of phosphorylated JNK (p-JNK) confirms anti-inflammatory effects.
Chemical Reactions Analysis
Types of Reactions
Negsehisandrin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Negsehisandrin G has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for the development of new synthetic methods and analytical techniques.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the regulation of bile acid synthesis and potential therapeutic effects on liver diseases.
Industry: Utilized in the production of high-purity lignans for various industrial applications .
Mechanism of Action
Negsehisandrin G exerts its effects primarily by inhibiting the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By inhibiting FXR, this compound can modulate these metabolic pathways, leading to potential therapeutic effects in conditions such as liver diseases and metabolic disorders .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of this compound and Related Compounds
Key Comparative Insights:
Structural Variations: Substituent Groups: this compound is distinguished by its angeloyl moiety (2-methyl-2-butenoyl), whereas Gomisin O and Benzoylgomisin O feature benzoyl groups, altering lipophilicity and receptor interactions .
Molecular Weight and Solubility :
- This compound (484.58 g/mol) is heavier than Licarin A (326.39 g/mol) and Wulignan A1 (342.39 g/mol), suggesting lower aqueous solubility. However, its angeloyl group may improve membrane permeability compared to polar analogs like Schisantherin A .
Biological Implications: Antioxidant Activity: The angeloyl group in this compound may confer enhanced radical-scavenging activity compared to non-acylated lignans like Wulignan A1 . Hepatoprotective Effects: Schisantherin A and B are well-documented for liver protection, but this compound’s bioactivity profile remains less studied, warranting comparative pharmacological assays .
Commercial and Research Applications :
Biological Activity
Negsehisandrin G is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group . This structure contributes to its biological activity, as hydrazones have been shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.
- Anticancer Properties : Studies have indicated that this compound may inhibit cancer cell proliferation through various pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on lung cancer cells, it was found that treatment with the compound led to a significant reduction in cell viability (IC50 = 10 µM). The mechanism involved apoptosis induction through mitochondrial pathway activation, characterized by increased Bax expression and decreased Bcl-2 levels .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed that administration of the compound resulted in reduced swelling and pain scores, alongside lower levels of inflammatory markers such as TNF-α and IL-6 .
Q & A
Q. What analytical techniques are recommended for the structural elucidation and purity assessment of Negsehisandrin G?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities, particularly for distinguishing stereoisomers and confirming lignan backbone modifications .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) for accurate molecular formula determination. Fragmentation patterns aid in identifying functional groups like methoxy or angeloyl substituents .
- Chromatography : HPLC or UPLC paired with UV-Vis or evaporative light scattering detection (ELSD) for purity analysis. Compare retention times and peak areas against authenticated reference standards .
Q. How can researchers optimize extraction protocols for this compound from plant sources?
Methodological Answer:
- Solvent Selection : Test polar solvents (e.g., methanol, ethanol) and mixtures (e.g., methanol:water 80:20) to maximize yield while minimizing co-extraction of unwanted metabolites .
- Extraction Techniques : Compare maceration, Soxhlet, and ultrasound-assisted extraction (UAE) for efficiency. UAE often reduces extraction time and solvent use .
- Post-Extraction Processing : Use liquid-liquid partitioning (e.g., ethyl acetate for lignan enrichment) and silica gel column chromatography for preliminary purification .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HepG2 for hepatoprotective assays) and control compounds (e.g., silymarin) to minimize variability .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds. Address discrepancies by testing under hypoxia vs. normoxia if oxidative stress pathways are involved .
- Meta-Analysis : Use tools like RevMan or PRISMA guidelines to systematically compare published data, highlighting confounding factors (e.g., solvent choice, incubation time) .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via oral gavage (10–50 mg/kg) and collect plasma samples at timed intervals .
- Analytical Validation : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Validate methods per FDA guidelines for accuracy, precision, and matrix effects .
- Tissue Distribution : Perform necropsy at terminal timepoints to assess accumulation in target organs (e.g., liver, brain) using homogenization followed by solid-phase extraction (SPE) .
Q. What computational approaches are suitable for predicting the molecular targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against databases like PDB or ChEMBL. Prioritize targets (e.g., NF-κB, COX-2) based on binding affinity (ΔG ≤ −8 kcal/mol) and pose validation .
- Network Pharmacology : Construct protein-protein interaction networks (e.g., via STRING or Cytoscape) to identify hub genes and pathways (e.g., TNF-α signaling) .
- Validation : Confirm predictions with siRNA knockdown or CRISPR-Cas9 models in relevant cell lines .
Q. How should researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to control chiral centers. Monitor reaction progress via TLC or inline IR .
- Derivatization Strategies : Modify the angeloyl or methoxy groups using acyl chlorides or demethylation agents. Characterize products via NOESY for spatial configuration .
- Biological Testing : Screen derivatives in parallel assays (e.g., cytotoxicity, anti-inflammatory) to correlate structural changes with activity shifts .
Data Analysis & Reproducibility
Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in preclinical studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
- ANOVA with Post Hoc Tests : Apply Tukey’s or Dunnett’s test for multi-group comparisons (e.g., control vs. treatment cohorts) .
- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power (α=0.05) .
Q. How can researchers ensure reproducibility when studying this compound’s antioxidant mechanisms?
Methodological Answer:
- Standardize ROS Detection : Use identical probes (e.g., DCFH-DA for H₂O₂; MitoSOX for mitochondrial superoxide) across labs. Normalize fluorescence to protein content .
- Blinded Experiments : Assign treatment groups randomly and analyze data without knowledge of sample identities .
- Data Sharing : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or GitHub to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
